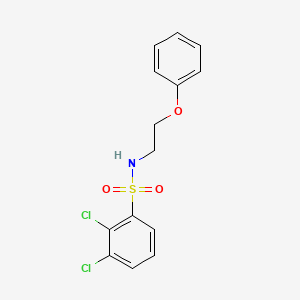

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds generally involves nucleophilic substitution reactions . An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Chemical Reactions Analysis

The chemical reactions of such compounds generally involve nucleophilic substitution reactions . This two-step mechanism is characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Mecanismo De Acción

Target of Action

The primary targets of 2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in changes in the normal functioning of these enzymes, leading to the therapeutic effects of the compound .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral absorption, wide distribution in the body, metabolism in the liver, and excretion through the kidneys . These properties impact the bioavailability of the compound, determining its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of normal cellular processes in pathogenic organisms. By inhibiting key enzymes, the compound prevents these organisms from synthesizing essential components for their growth and replication, leading to their eventual death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability or its binding affinity to its target enzymes. Additionally, the presence of other substances could lead to drug interactions, potentially affecting the compound’s efficacy .

Propiedades

IUPAC Name |

2,3-dichloro-N-(2-phenoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO3S/c15-12-7-4-8-13(14(12)16)21(18,19)17-9-10-20-11-5-2-1-3-6-11/h1-8,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDMCPMOUXDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534715.png)

![1-(2-fluorophenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534738.png)

![1-(2,4-difluorophenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534741.png)

![1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534747.png)

![1-(2-chlorophenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534755.png)

![3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6534763.png)

![1-benzyl-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534771.png)

![3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B6534779.png)

![1-benzyl-3-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)urea](/img/structure/B6534793.png)

![1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B6534803.png)

![N-(4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6534805.png)

![N-(3,4-difluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6534813.png)

![N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6534814.png)

![N-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6534816.png)